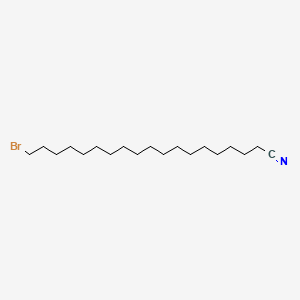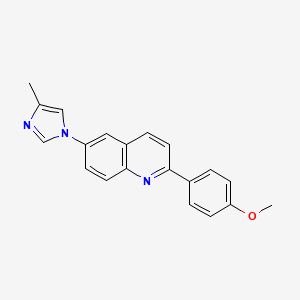![molecular formula C18H22N4O4 B13856639 tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)
tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo[1,2-b]pyrazole-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a benzyloxycarbonylamino group, and an imidazo[1,2-b]pyrazole core, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo[1,2-b]pyrazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzyloxycarbonylamino Group: This step often involves the use of benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Addition of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo[1,2-b]pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Triethylamine (TEA), sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo[1,2-b]pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo[1,2-b]pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-Hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo[1,2-b]pyrazole-1-carboxylate is unique due to its imidazo[1,2-b]pyrazole core, which imparts distinct chemical and biological properties. This core structure is less common compared to other similar compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
tert-butyl 6-(phenylmethoxycarbonylamino)-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-18(2,3)26-17(24)21-9-10-22-15(21)11-14(20-22)19-16(23)25-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQVGKKYLGXSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)


![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)




![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
